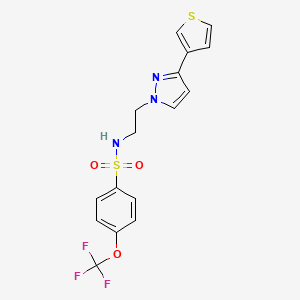

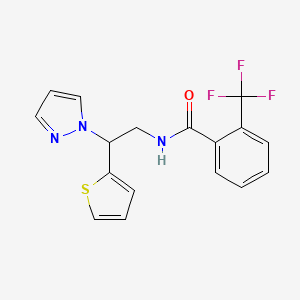

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The presence of the thiophene moiety is known to contribute to antimicrobial activity, and modifications to this core structure can lead to compounds with promising antibacterial properties .

Antimicrobial Activity

Thiophene derivatives, including those similar to the compound , have been reported to exhibit high antimicrobial activity against various microbial infections .

Analgesic and Anti-inflammatory Applications

Compounds containing thiophene rings have been found to possess analgesic and anti-inflammatory properties, which could make them valuable in the development of new pain relief and anti-inflammatory drugs .

Antitumor Activity

Thiophene derivatives are also being explored for their antitumor activities. They may play a role in the synthesis of anticancer agents due to their ability to interfere with the proliferation of cancer cells .

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors, showcasing their versatility in industrial applications .

Pharmaceutical Industry

The pharmaceutical industry has shown interest in thiophene compounds due to their extensive spectrum of pharmacological potential, which includes therapeutic applications for various diseases .

Each application mentioned above is based on the general properties and activities observed in thiophene derivatives. The specific compound you’ve mentioned may have similar or related applications due to its structural similarity with other thiophene-containing compounds.

Synthesis and Antibacterial Activity of New N -[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Synthesis and Antibacterial Activity of New N-[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity - ResearchGate Therapeutic Potential of Thiophene Compounds: A Mini-Review - benthamscience.com Therapeutic importance of synthetic thiophene - ResearchGate Recent strategies in the synthesis of thiophene derivatives: highlights - link.springer.com

作用機序

Target of Action

It is known that the compound is a part of the quinolones field , which are typically known to target bacterial DNA gyrase and topoisomerase IV enzymes.

Mode of Action

Quinolones, in general, inhibit the dna gyrase and topoisomerase iv enzymes, preventing bacterial dna replication and transcription .

Biochemical Pathways

As a quinolone derivative, it is likely to interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv, leading to bacterial cell death .

Result of Action

The compound has shown promising antibacterial activity in vitro . Among the tested derivatives, those containing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residue provided a high inhibition against all the tested Gram-positive organisms including methicillin-resistant Staphylococcus aureus .

特性

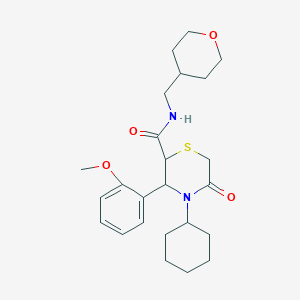

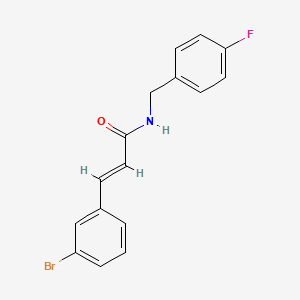

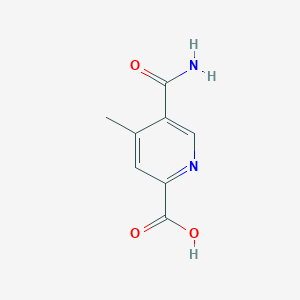

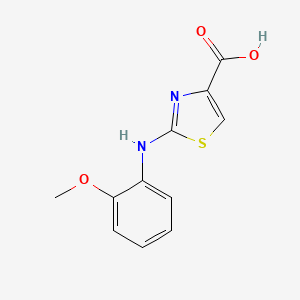

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-13-1-3-14(4-2-13)27(23,24)20-7-9-22-8-5-15(21-22)12-6-10-26-11-12/h1-6,8,10-11,20H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXJBGYCKZVVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)